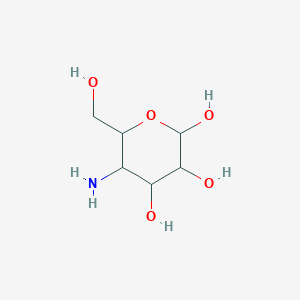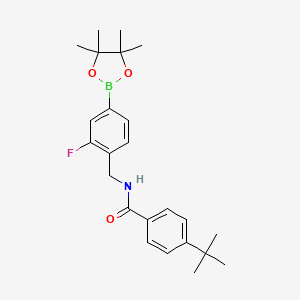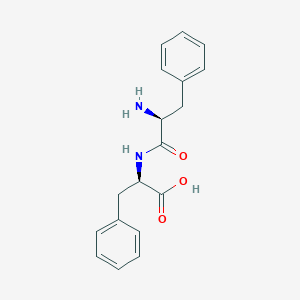
L-Phenylalanyl-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanine, N-L-phenylalanyl- is a derivative of phenylalanine, an essential aromatic amino acid. Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine . D-Phenylalanine, N-L-phenylalanyl- is known for its role in various biochemical processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine, N-L-phenylalanyl- can be achieved through several methods. One common approach involves the use of phenylalanine ammonia lyase (PAL) for the amination of cinnamic acids, followed by a chemoenzymatic deracemization process . This method provides high yield and excellent optical purity.
Industrial Production Methods
Industrial production of D-Phenylalanine, N-L-phenylalanyl- often involves large-scale asymmetric hydrogenation processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
D-Phenylalanine, N-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxo group.
Reduction: Reduction reactions can convert oxo groups back to amino groups.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, ammonia, and various oxidizing and reducing agents. Reaction conditions often involve specific pH levels, temperatures, and catalysts to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of phenylalanine, such as tyrosine and other amino acids .
Wissenschaftliche Forschungsanwendungen
D-Phenylalanine, N-L-phenylalanyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of D-Phenylalanine, N-L-phenylalanyl- involves its conversion to other biologically active compounds. It acts as a precursor for tyrosine, which is then converted into neurotransmitters like dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and stress response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: The L-isomer of phenylalanine, which is used in protein synthesis and has similar biochemical roles.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, used in various therapeutic applications.
Tyrosine: A derivative of phenylalanine, involved in the synthesis of neurotransmitters and hormones.
Uniqueness
D-Phenylalanine, N-L-phenylalanyl- is unique due to its specific stereochemistry, which can influence its interaction with enzymes and receptors. This stereochemistry can result in different biological activities and therapeutic potentials compared to its L-isomer and racemic mixtures .
Eigenschaften
CAS-Nummer |
2577-12-0 |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m0/s1 |
InChI-Schlüssel |
GKZIWHRNKRBEOH-JKSUJKDBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


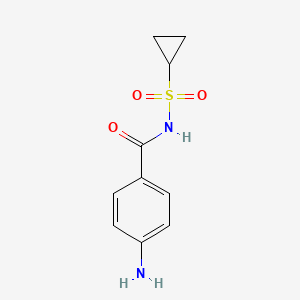
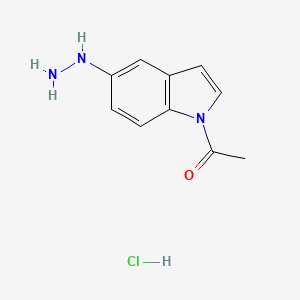




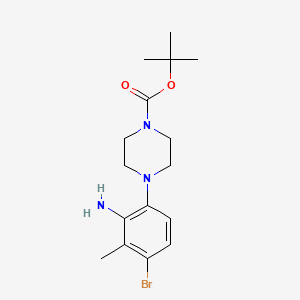
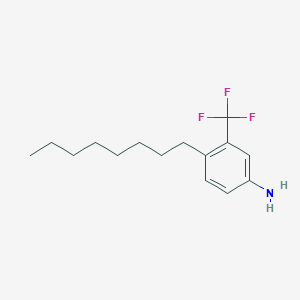
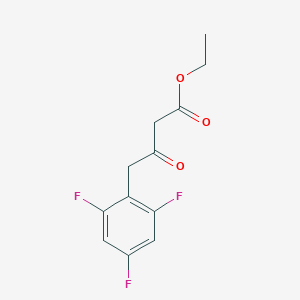
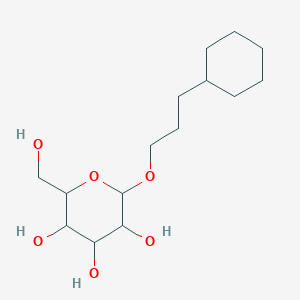

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)
